1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine
CAS No.: 2090943-11-4
Cat. No.: VC3117109
Molecular Formula: C12H16ClFN2
Molecular Weight: 242.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2090943-11-4 |
|---|---|
| Molecular Formula | C12H16ClFN2 |
| Molecular Weight | 242.72 g/mol |
| IUPAC Name | 1-[2-(3-chlorophenyl)-2-fluoroethyl]piperazine |
| Standard InChI | InChI=1S/C12H16ClFN2/c13-11-3-1-2-10(8-11)12(14)9-16-6-4-15-5-7-16/h1-3,8,12,15H,4-7,9H2 |
| Standard InChI Key | JFNMCYLKNLBVGA-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CC(C2=CC(=CC=C2)Cl)F |
| Canonical SMILES | C1CN(CCN1)CC(C2=CC(=CC=C2)Cl)F |
Introduction
Chemical Structure and Properties
1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine is characterized by a six-membered piperazine ring connected to a 3-chlorophenyl group through a 2-fluoroethyl linker. The compound has the molecular formula C₁₂H₁₆ClFN₂ with a molecular weight of 242.72 g/mol. The piperazine core contains two nitrogen atoms that can serve as hydrogen bond acceptors, potentially improving pharmacokinetic features of drug candidates due to their appropriate pKa values .
The compound's structural features include:
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A piperazine ring with two nitrogen atoms at positions 1 and 4
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A 3-chlorophenyl group with chlorine at the meta position
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A 2-fluoroethyl linker with fluorine at the carbon adjacent to the phenyl ring
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An asymmetric carbon at the fluorine-bearing position
Chemical Identifiers and Physical Data
Table 1. Physical and Chemical Properties of 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine
| Property | Value |
|---|---|
| CAS Number | 2090943-11-4 |
| IUPAC Name | 1-[2-(3-chlorophenyl)-2-fluoroethyl]piperazine |
| Molecular Formula | C₁₂H₁₆ClFN₂ |
| Molecular Weight | 242.72 g/mol |
| Standard InChI | InChI=1S/C12H16ClFN2/c13-11-3-1-2-10(8-11)12(14)9-16-6-4-15-5-7-16/h1-3,8,12,15H,4-7,9H2 |
| Standard InChIKey | JFNMCYLKNLBVGA-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CC(C2=CC(=CC=C2)Cl)F |
| Physical State | Likely a crystalline solid at room temperature |
| Purity (Commercial) | At least 95% |
Pharmacological Properties and Biological Activity
Structure-Activity Relationships
The presence of both chlorine and fluorine substituents in 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine could significantly impact its pharmacological profile:
Table 2. Potential Impact of Structural Features on Biological Activity
Future Research Directions
Several promising research avenues could further elucidate the properties and potential applications of 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine:
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Synthetic Methodology Development
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Optimization of synthetic routes to improve yield and purity
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Development of stereoselective methods to prepare specific stereoisomers
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Comprehensive Physicochemical Characterization
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Determination of solubility parameters in various solvents
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Investigation of acid-base properties and salt formation
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Evaluation of stability under various conditions
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Pharmacological Screening
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Receptor binding studies, particularly focusing on serotonergic systems
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Antimicrobial activity assessment
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Evaluation of potential neuroactive properties
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Structure-Activity Relationship Studies
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Preparation of analogues with modified substitution patterns
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Investigation of the impact of the fluorine position on activity
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Comparison with non-halogenated analogues
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